![molecular formula C20H20F2N2O2S B12515083 6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole CAS No. 651335-02-3](/img/structure/B12515083.png)
6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Fluoro-3-(3-fluorobenzène-1-sulfonyl)-1-[(pipéridin-2-yl)méthyl]-1H-indole est un composé organique synthétique qui appartient à la classe des dérivés de l’indole. Les dérivés de l’indole sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé présente un noyau indole fluoré, un groupe sulfonyle attaché à un cycle fluorobenzène et un substituant pipéridinyméthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Fluoro-3-(3-fluorobenzène-1-sulfonyl)-1-[(pipéridin-2-yl)méthyl]-1H-indole implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation du noyau indole : À partir d’un précurseur approprié, le noyau indole peut être synthétisé par synthèse de Fischer indole ou par d’autres méthodes.
Introduction d’atomes de fluor : La fluoration peut être réalisée en utilisant des réactifs tels que le Selectfluor ou le N-fluorobenzenesulfonimide (NFSI).
Sulfonylation : Le groupe sulfonyle peut être introduit en utilisant des chlorures de sulfonyle en présence d’une base.
Fixation du groupe pipéridinyméthyle : Cette étape peut impliquer des réactions de substitution nucléophile en utilisant des dérivés de la pipéridine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des étapes de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de la synthèse automatisée et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du noyau indole ou du groupe pipéridinyméthyle.
Réduction : Les réactions de réduction pourraient cibler le groupe sulfonyle ou d’autres groupes fonctionnels.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, en particulier au niveau du cycle benzène fluoré.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).
Réduction : Des réactifs tels que l’hydrure d’aluminium et de lithium (LiAlH₄) ou l’hydrogène gazeux avec un catalyseur au palladium.
Substitution : Les conditions peuvent inclure l’utilisation de bases comme l’hydrure de sodium (NaH) ou d’acides comme l’acide chlorhydrique (HCl).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des amines ou des alcools.
4. Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Enquête sur son potentiel en tant qu’agent pharmaceutique, en particulier dans le traitement des maladies où les dérivés de l’indole sont connus pour être efficaces.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where indole derivatives are known to be effective.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de sa cible biologique spécifique. En général, les dérivés de l’indole peuvent interagir avec diverses enzymes, récepteurs ou canaux ioniques. Les atomes de fluor peuvent améliorer l’affinité de liaison ou la sélectivité en formant des interactions fortes avec la cible.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Fluoroindole : Un dérivé de l’indole fluoré plus simple.
3-(3-Fluorobenzène-1-sulfonyl)indole : Manque le groupe pipéridinyméthyle.
1-[(Pipéridin-2-yl)méthyl]indole : Manque les atomes de fluor et le groupe sulfonyle.
Unicité
Le 6-Fluoro-3-(3-fluorobenzène-1-sulfonyl)-1-[(pipéridin-2-yl)méthyl]-1H-indole est unique en raison de la combinaison d’atomes de fluor, d’un groupe sulfonyle et d’un substituant pipéridinyméthyle. Cette combinaison peut conférer des propriétés chimiques et biologiques uniques, telles qu’une stabilité, une solubilité ou une activité biologique améliorées.
Propriétés
Numéro CAS |
651335-02-3 |
|---|---|
Formule moléculaire |
C20H20F2N2O2S |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
6-fluoro-3-(3-fluorophenyl)sulfonyl-1-(piperidin-2-ylmethyl)indole |
InChI |
InChI=1S/C20H20F2N2O2S/c21-14-4-3-6-17(10-14)27(25,26)20-13-24(12-16-5-1-2-9-23-16)19-11-15(22)7-8-18(19)20/h3-4,6-8,10-11,13,16,23H,1-2,5,9,12H2 |
Clé InChI |
DCZBICOKJYRCIF-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


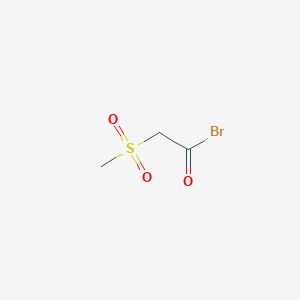
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)
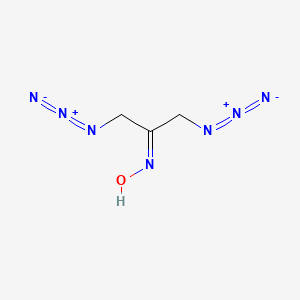


![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)
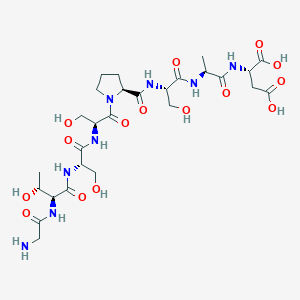
![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
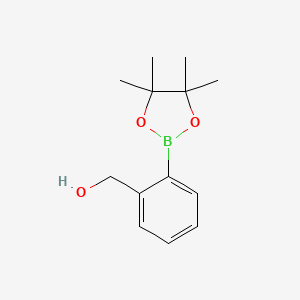
![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)
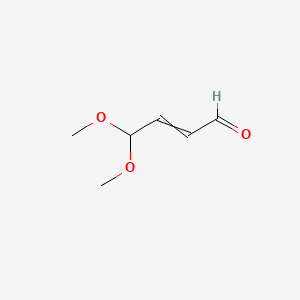
![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
